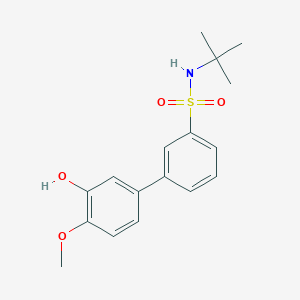
2-Chloro-5-(2-methylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(2-methylphenyl)phenol, 95% (2C5MPP) is an important organic compound used in a variety of scientific research applications. It is a colorless solid with a molecular weight of 221.6 g/mol and a melting point of 68-70 °C. It is soluble in most organic solvents and has a strong, sweet smell. 2C5MPP has a wide range of applications in synthetic chemistry, including the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used in the production of dyes and other materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(2-methylphenyl)phenol, 95% is not well understood. However, it is believed to involve the formation of a covalent bond between the 2-chloro and 2-methylphenyl groups. This covalent bond is then broken by the action of a Lewis acid, such as zinc chloride, which catalyzes the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-5-(2-methylphenyl)phenol, 95% are not well understood. It is believed to be a non-toxic compound, but further research is needed to confirm this. In addition, it is not known if 2-Chloro-5-(2-methylphenyl)phenol, 95% has any effect on the human body or if it has any adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-5-(2-methylphenyl)phenol, 95% has several advantages and limitations for lab experiments. One of the main advantages is that it is relatively inexpensive and widely available. It is also easy to handle and store, making it a suitable choice for laboratory experiments. However, it is important to note that 2-Chloro-5-(2-methylphenyl)phenol, 95% is a volatile compound and can easily degrade if not stored properly. Additionally, its reactivity can be unpredictable, and it is not suitable for use in certain types of experiments.
Direcciones Futuras
There are several potential future directions for research on 2-Chloro-5-(2-methylphenyl)phenol, 95%. One of the main areas of interest is to better understand its biochemical and physiological effects. Additionally, further research is needed to explore the potential applications of 2-Chloro-5-(2-methylphenyl)phenol, 95% in the synthesis of pharmaceuticals, agrochemicals, and other compounds. Finally, more research is needed to evaluate the safety and toxicity of 2-Chloro-5-(2-methylphenyl)phenol, 95% in order to ensure its safe use in laboratory experiments.
Métodos De Síntesis
2-Chloro-5-(2-methylphenyl)phenol, 95% can be synthesized in several ways. The most common method is the reaction of 2-chloronitrobenzene with 2-methylphenol, which is catalyzed by a Lewis acid such as zinc chloride. This reaction produces a mixture of 2-Chloro-5-(2-methylphenyl)phenol, 95% and 2-chloro-5-(2-methylphenyl)benzoic acid (2C5MPBA). The two compounds can be separated by column chromatography.
Aplicaciones Científicas De Investigación
2-Chloro-5-(2-methylphenyl)phenol, 95% has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used as a starting material in the synthesis of dyes and other materials. In addition, 2-Chloro-5-(2-methylphenyl)phenol, 95% has been used in the synthesis of a variety of other organic compounds, such as 2-chloro-4-hydroxy-5-(2-methylphenyl)benzoic acid (2C4H5MPBA), which can be used as a building block for the synthesis of more complex molecules.
Propiedades
IUPAC Name |
2-chloro-5-(2-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c1-9-4-2-3-5-11(9)10-6-7-12(14)13(15)8-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUSBNHRDIREMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685824 |
Source


|
| Record name | 4-Chloro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2-methylphenyl)phenol | |
CAS RN |
1261990-07-1 |
Source


|
| Record name | 4-Chloro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380563.png)

![2-Methoxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380576.png)









